molecular formula C17H13NO2 B8505755 10-(hydroxymethyl)-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one CAS No. 927905-85-9

10-(hydroxymethyl)-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one

Cat. No. B8505755
M. Wt: 263.29 g/mol
InChI Key: JBKDRVRKHFDZQC-UHFFFAOYSA-N
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Patent
US08119654B2

Procedure details

Fine powder of methyl 5,6-dihydro-5-oxo-11-H-indeno[1,2-c]isoquinoline-10-carboxylate (11.3 g, 28.8 mmol) was suspended in THF (150 mL) and stirred at room temperature. A 2M solution of Lithium aluminium hydride (LAH) in THF (39 mL) was added slowly to the stirred suspension. After the complete addition, the mixture was stirred at room temperature for 6 hours, then cooled to 0° C. The reaction mixture was quenched with dropwise addition of ethyl acetate (50 mL). During the quenching the reaction temperature was kept below 50° C. The reaction mixture was poured into 1N HCl solution (200 mL) and stirred for 1 hour. The resultant solid was collected by filtration, washed with 1N HCl solution (20 mL) and ethyl acetate, and dried in a vacuum oven overnight to provide 10-hydroxymethyl-5,6-dihydro-5-oxo-11-H-indeno[1,2-c]isoquinoline in 93% yield (9.5 g). 1H NMR spectrum (in DMSO-d6): δ 12.28 (s, 1H); 8.23 (d, J=8.1 Hz, 1H); 7.89 (m, 1H); 7.73 (m, 2H); 7.45 (m, 1H); 7.36 (m, 2H); 5.22 (d, J=5.1 Hz, 1H), 4.68 (d, 2H); 3.85 (s, 2H).
Name
methyl 5,6-dihydro-5-oxo-11-H-indeno[1,2-c]isoquinoline-10-carboxylate
Quantity
11.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
39 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]2[CH2:12][C:13]3[C:14]([C:19](OC)=[O:20])=[CH:15][CH:16]=[CH:17][C:18]=3[C:4]=2[NH:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[OH:20][CH2:19][C:14]1[C:13]2[CH2:12][C:5]3[C:6]4[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=4)[C:2](=[O:1])[NH:3][C:4]=3[C:18]=2[CH:17]=[CH:16][CH:15]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 5,6-dihydro-5-oxo-11-H-indeno[1,2-c]isoquinoline-10-carboxylate
Quantity
11.3 g
Type
reactant
Smiles
O=C1NC2=C(C3=CC=CC=C13)CC=1C(=CC=CC12)C(=O)OC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
39 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the complete addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with dropwise addition of ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
was kept below 50° C
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 1N HCl solution (200 mL)
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with 1N HCl solution (20 mL) and ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=2CC3=C(NC(C4=CC=CC=C34)=O)C2C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.